molecular formula C22H22O B8318520 2,3-Bis(1-phenylethyl)phenol

2,3-Bis(1-phenylethyl)phenol

Cat. No.: B8318520
M. Wt: 302.4 g/mol
InChI Key: ALEYBMUCCRAJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(1-phenylethyl)phenol is a phenolic compound featuring two 1-phenylethyl substituents at the 2 and 3 positions of the benzene ring. Most studies focus on its positional analogs, particularly the 2,4- and 2,6-bis(1-phenylethyl)phenol isomers. These analogs are frequently reported in natural product extracts, synthetic derivatives, and bioactivity studies, making them suitable for comparative analysis .

Scientific Research Applications

Antimicrobial Activity

2,3-Bis(1-phenylethyl)phenol has been studied for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains. It disrupts microbial cell membranes, leading to cell lysis.

Case Study:
A study published in the Journal of Applied Microbiology reported that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Antioxidant Properties

The compound exhibits significant antioxidant activity, scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in preventing oxidative damage associated with various diseases.

Research Findings:
Research conducted by Food Chemistry highlighted the compound's ability to protect lipids from oxidative damage, indicating its usefulness as an additive in food preservation.

Anti-Cancer Potential

Recent studies have investigated the anticancer properties of this compound. It has shown the ability to inhibit the proliferation of cancer cell lines by inducing apoptosis and affecting cell cycle regulation.

Case Study:
A comprehensive study in Cancer Letters found that this compound inhibited tumor growth in xenograft models by targeting multiple signaling pathways involved in cancer cell survival.

Chemical Intermediate

In organic synthesis, this compound serves as an intermediate for producing more complex organic molecules. Its multifunctional nature makes it valuable in synthesizing various compounds used in pharmaceuticals and agrochemicals.

Additive in Polymers

The compound is utilized as an additive in polymer formulations to enhance stability and performance. Its antioxidant properties help improve the longevity of polymer products exposed to oxidative environments.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Bis(1-phenylethyl)phenol in laboratory settings?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or acid-catalyzed condensation of phenol derivatives with styrene analogs. For example, analogous compounds like 2,4-bis(1-phenylethyl)-phenol are synthesized via electrophilic aromatic substitution using Lewis acid catalysts (e.g., AlCl₃) . Characterization of intermediates via thin-layer chromatography (TLC) and recrystallization ensures purity. Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, ethyl groups at δ 1.2–1.5 ppm).
  • Chromatography : HPLC with UV detection (λ = 270–280 nm) or GC-MS for purity assessment (>95% by area normalization).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₂H₂₂O: calc. 302.1675). Similar phenolic analogs were validated using these techniques .

Q. What safety precautions are critical when handling this compound in vitro?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Store in airtight containers at 4°C, away from oxidizers.
  • Waste Disposal : Incinerate or treat with alkaline hydrolysis (pH >12) to degrade phenolic groups. Follow protocols for structurally related phenolic compounds .

Advanced Research Questions

Q. What experimental strategies can elucidate the cytotoxic mechanisms of this compound in cancer cell lines?

  • Methodological Answer :

  • Cell Viability Assays : Dose-response curves (IC₅₀ determination) using MTT/WST-1 assays (e.g., IC₅₀ = 17.33 μg/ml for analog F5 in MCF-7 cells ).
  • Apoptosis Pathways : Annexin V/PI staining and caspase-3/7 activation assays. Compare with known apoptosis inducers like 4-Isopropyl-2,6-bis(1-phenylethyl)phenol .
  • ROS Detection : Use DCFH-DA probes to measure oxidative stress.

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

  • Methodological Answer :

  • Standardization : Use common cell lines (e.g., MCF-7, HeLa) and control compounds (e.g., doxorubicin) for cross-study comparisons.
  • Solvent Effects : Test solubility in DMSO vs. ethanol; concentrations >0.1% may artifactually inhibit cell growth .
  • Batch Variability : Characterize compound purity across batches via HPLC. Contaminants in analogs like 2,4-bis(1-phenylethyl)-phenol have skewed IC₅₀ values .

Q. What computational modeling approaches predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • QSPR Models : Use Molinspiration or SwissADME to predict logP (hydrophobicity) and bioavailability. Analog 2,6-di-tert-butyl-4-ethylphenol has logP ≈ 5.2, suggesting high membrane permeability .
  • Docking Studies : Simulate binding to estrogen receptors (ERα/ERβ) using AutoDock Vina. Compare with dienestrol analogs (CAS 84-17-3), which show ER affinity .
  • Metabolism Prediction : CYP450 isoform interactions via Schrödinger’s MetaSite.

Comparison with Similar Compounds

The following table summarizes key differences between 2,4-bis(1-phenylethyl)phenol (CAS 2769-94-0) and 2,6-bis(1-phenylethyl)phenol (CAS 4237-28-9), which serve as the closest structural analogs to the target compound:

Property 2,4-Bis(1-phenylethyl)phenol 2,6-Bis(1-phenylethyl)phenol
Structure Substituents at positions 2 and 4 Substituents at positions 2 and 6
Molecular Formula C${22}$H${22}$O C${22}$H${22}$O
Molecular Weight 302.40 g/mol 302.409 g/mol
CAS Number 2769-94-0 4237-28-9
Biological Activity Anti-cancer (cytotoxic), antibacterial Anti-cancer, neuroprotective
Natural Sources Clerodendrum thomsoniae, Zanthoxylum integrifoliolum Lycium ruthenicum (black goji berry)
Synthetic Derivatives KTH-13-t-Bu (4-tert-butyl analog) None reported
Physicochemical Properties Boiling point: Not reported; Solid at RT Boiling point: 425.9°C; Density: 1.1 g/cm³
Key Applications Pharmaceutical (anti-proliferative agents) Pharmaceutical (neuroprotection)

Structural and Functional Differences

  • Synthetic Accessibility : The 2,4 isomer has been more extensively modified (e.g., tert-butyl addition) to enhance bioactivity, whereas the 2,6 isomer is primarily studied in natural contexts .

Industrial and Environmental Presence

  • 2,4-Bis(1-phenylethyl)phenol: Detected in hydrothermal carbonization byproducts of sugarcane bagasse, suggesting environmental persistence .
  • 2,6-Bis(1-phenylethyl)phenol: No industrial production data; primarily sourced from plant extracts .

Properties

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

IUPAC Name

2,3-bis(1-phenylethyl)phenol

InChI

InChI=1S/C22H22O/c1-16(18-10-5-3-6-11-18)20-14-9-15-21(23)22(20)17(2)19-12-7-4-8-13-19/h3-17,23H,1-2H3

InChI Key

ALEYBMUCCRAJEB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C(=CC=C2)O)C(C)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 94 parts of phenol, 208 parts of styrene and 5 parts of ion exchange resin is prepared in a stirred reactor at 80° C. and 1 bar pressure, the mixture being stirred at 700 rpm. The ion exchange resin is a sulfonated styrene/divinylbenzene copolymer resin, which has been dehydrated under reduced pressure for 20 hours at 100° C. before being used; it has a gel structure and its particle size is from 20 to 150 micrometers. The suspension is then stirred constantly in the reactor at 700 rpm. After 10 hours, 4.7 parts of phenol and 10.4 parts of styrene are introduced per hour at 80° C. and 1 bar pressure and correspondingly 15.1 parts per hour of suspension are filtered through a suction line equipped with a metal filter (pore diameter 10 micrometers) and are subjected to fractional distillation. After 100 hours' operation, 248 parts of 4-mono-(α-phenylethyl)-phenol (13% of theory, based on starting material II) of boiling point 182°-189° C./13 millibars, 845 parts (56% of theory, based on starting material II) of 2,4-di-(α-phenylethyl)-phenol of boiling point 231°-235° C./6 millibars and 366 parts (27% of theory, based on starting material II) of 2,4,6-tri-(α-phenylethyl)-phenol of boiling point 260°-268° C./6 millibars are obtained. The conversion is 98%, based on phenol, or 97%, based on starting material II.
[Compound]
Name
94
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfonated styrene divinylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 188 parts of phenol, 125 parts of styrene and 5 parts of ion exchange resin is prepared in a stirred reactor at 80° C. and 1 bar pressure, the mixture being stirred at 700 rpm. The ion exchange resin is a sulfonated styrene/divinylbenzene copolymer resin, which has been dehydrated under reduced pressure for 20 hours at 100° C. before being used; it has a gel structure and its particle size is from 20 to 150 micrometers. The suspension is then stirred constantly in the reactor 700 rpm. After 3 hours, 24.4 parts of phenol and 16.2 parts of styrene are introduced per hour at 80° C. and 1 bar pressure and correspondingly 40.6 parts per hour of suspension are filtered through a suction line equipped with a metal filter (pore diameter 10 micrometers) and are subjected to fractional distillation. After 100 hours' operation, 2,840 parts (92% of theory, based on starting material II) of 4-(α-phenylethyl)-phenol of boiling point 136°-139° C./4 millibars are obtained, in addition to 155 parts (5% of theory, based on starting material II) of 2-(α-phenylethyl)-phenol and 47.2 parts (2% of theory, based on starting material II) of di-(α-phenylethyl)-phenol. The conversion is 59% of theory, based on phenol employed, or practically 100%, based on starting material II.
[Compound]
Name
188
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfonated styrene divinylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.